Zolpidem 6-Carboxylic Acid

Übersicht

Beschreibung

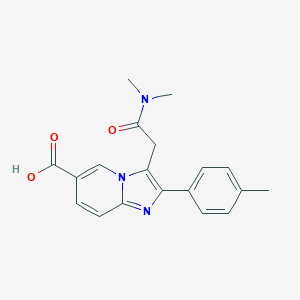

Imidazo(1,2-a)pyridine-6-carboxylic acid, 3-(2-(dimethylamino)-2-oxoethyl)-2-(4-methylphenyl)- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Cyclization Reactions: Starting from 2-aminopyridine and an appropriate aldehyde or ketone, cyclization can be induced under acidic or basic conditions.

Substitution Reactions: Functionalization of the imidazo[1,2-a]pyridine core can be achieved through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation, nitration, and sulfonation reactions are common.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Forensic Toxicology

Detection of Zolpidem and Its Metabolites

Zolpidem 6-Carboxylic Acid plays a crucial role in forensic investigations due to its utility as a biomarker for zolpidem poisoning. A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to detect both zolpidem and ZCA in urine samples. This method is characterized by high sensitivity and selectivity, making it suitable for use in criminal cases involving suspected drug overdoses or poisonings .

Case Study: Urine Analysis

A study demonstrated the effectiveness of LC-MS/MS for detecting zolpidem and its metabolites in postmortem urine samples. The findings highlighted that ZCA could serve as a reliable marker for assessing zolpidem exposure in forensic contexts, thereby enhancing the reliability of toxicological analyses .

Pharmacokinetic Studies

Metabolism Profiling

Research indicates that ZCA is one of the major metabolites of zolpidem, with significant implications for understanding the drug's pharmacokinetics. A study reviewed patient urine samples over a year, revealing that ZCA was present in approximately 50% of cases, suggesting that monitoring this metabolite could provide more accurate insights into zolpidem usage than measuring zolpidem itself .

Table 1: Pharmacokinetic Data on Zolpidem and Its Metabolites

| Compound | Detection Rate (%) | Significance |

|---|---|---|

| Zolpidem | 23 | Direct measurement of drug presence |

| This compound | 50 | Indicates metabolic activity |

| Zolpidem Phenyl-4-Carboxylic Acid | 64.8 | Higher positivity rates in urine tests |

Clinical Applications

Insomnia Treatment Monitoring

In clinical settings, monitoring levels of ZCA can help assess adherence to zolpidem therapy among patients with insomnia. Understanding the metabolism and elimination patterns of zolpidem through its metabolites can guide dosing adjustments and improve treatment outcomes .

Case Study: Patient Monitoring

A clinical trial involving elderly patients demonstrated that monitoring ZCA levels could lead to better management of insomnia treatment regimens. The study found that patients with higher levels of ZCA were more likely to experience improved sleep quality, suggesting a correlation between metabolite levels and therapeutic efficacy .

Advanced Analytical Techniques

Innovations in Detection Methods

Recent advancements have introduced sensitive methods for detecting ZCA in various biological matrices, including hair samples. Techniques such as gas chromatography-electron ionization-tandem mass spectrometry have been employed to analyze picogram levels of ZCA, providing valuable data for both clinical and forensic investigations .

Table 2: Analytical Techniques for ZCA Detection

| Technique | Sensitivity | Application Area |

|---|---|---|

| LC-MS/MS | High | Forensic toxicology |

| Gas Chromatography-EI-MS/MS | Very High | Clinical analysis |

| HPLC with UV detection | Moderate | General pharmacokinetic studies |

Wirkmechanismus

The mechanism of action of imidazo[1,2-a]pyridine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Imidazo[1,2-b]pyridines

- Benzimidazoles

- Pyrido[1,2-a]pyrimidines

Uniqueness

Imidazo[1,2-a]pyridine derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biologische Aktivität

Zolpidem 6-Carboxylic Acid (ZCA) is a significant metabolite of zolpidem, a widely used hypnotic agent for the treatment of insomnia. Understanding the biological activity of ZCA is essential for assessing its pharmacological implications, safety profile, and potential therapeutic applications.

Overview of Zolpidem and Its Metabolites

Zolpidem, marketed under various brand names including Ambien, primarily acts as a GABA_A receptor modulator in the central nervous system (CNS). Its mechanism of action involves enhancing GABAergic inhibition, leading to its hypnotic effects. Zolpidem is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, with ZCA being one of the most notable due to its prevalence in biological samples and potential pharmacological relevance .

Pharmacokinetics and Metabolism

- Absorption and Distribution : Zolpidem has an oral bioavailability of approximately 70% and reaches peak plasma concentrations within 2 hours. It exhibits high plasma protein binding (around 92.5%) and crosses the blood-brain barrier effectively .

- Metabolic Pathways : The primary metabolic pathways involve CYP3A4 and CYP2C9, with ZCA being one of the significant metabolites formed through oxidative processes. Studies indicate that genetic polymorphisms in these enzymes can affect individual responses to zolpidem and its metabolites, including ZCA .

Biological Activity of this compound

ZCA's biological activity has been less extensively studied compared to zolpidem; however, emerging research highlights several critical aspects:

- GABA_A Receptor Interaction : While zolpidem selectively binds to GABA_A receptor subtypes, particularly α1 subunits, the activity of ZCA at these receptors remains under investigation. Some studies suggest that ZCA may have reduced affinity for GABA_A receptors compared to its parent compound .

- Pharmacological Effects : Research indicates that ZCA may exhibit weaker sedative effects than zolpidem. For instance, a study reported that while zolpidem effectively induces sleep, ZCA does not significantly contribute to this effect due to its lower binding affinity for GABA_A receptors .

- Toxicological Relevance : The detection of ZCA in urine has been utilized as a biomarker for zolpidem exposure in forensic toxicology. Its presence can indicate recent use or overdose scenarios where zolpidem is involved .

Case Studies Highlighting Biological Activity

- Fatal Poisoning Case : A case study described a fatal incident involving intravenous self-administration of zolpidem. Toxicological analysis revealed high concentrations of zolpidem and its metabolites, including ZCA, suggesting that metabolic products play a role in understanding drug toxicity .

- Pharmacogenetic Variability : A study involving volunteers with different CYP enzyme genotypes showed variability in zolpidem metabolism, correlating with levels of ZCA. This highlights the importance of genetic factors in determining the pharmacokinetics and potential side effects associated with zolpidem and its metabolites .

Summary Table of Key Findings

| Parameter | Zolpidem | This compound |

|---|---|---|

| Mechanism of Action | GABA_A receptor modulator | Limited interaction with GABA_A |

| Metabolism | Primarily via CYP3A4 | Formed from zolpidem metabolism |

| Biological Activity | Strong sedative effects | Weaker sedative effects |

| Detection in Toxicology | High prevalence in overdose cases | Used as a biomarker for exposure |

Eigenschaften

IUPAC Name |

3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUGIBAONXDHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148939 | |

| Record name | SL-84.0853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-15-6 | |

| Record name | SL-84.0853 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SL-84.0853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL-84.0853 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XFN6PR11W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.